molecular formula C9H6NO2- B1236618 Indole-3-carboxylate

Indole-3-carboxylate

Cat. No. B1236618
M. Wt: 160.15 g/mol
InChI Key: KMAKOBLIOCQGJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxyl group of indole-3-carboxylic acid. It is a conjugate base of an indole-3-carboxylic acid.

Scientific Research Applications

Synthesis Methods

  • Tandem Cyclization and CO2 Fixation: Indole-3-carboxylates can be synthesized through a tandem process involving cyclization of 2-ethynylanilines and subsequent CO2 fixation. This method provides a novel strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).
  • Base-Mediated Carboxylation: A straightforward method for preparing indole-3-carboxylic acids involves the direct carboxylation of indoles with atmospheric pressure of CO2 under basic conditions (Yoo et al., 2012).
  • Palladium-Catalyzed Carbonylation: The palladium-catalyzed oxidative carbonylation of indoles can yield indole-3-carboxylates, applicable in synthesizing biologically active compounds like tropisetron (Lang et al., 2012).

Chemical and Physical Properties

  • Rh-Catalyzed Carbonylation: Rhodium-catalyzed C-H carbonylation of indoles under 1 atm of CO allows for the synthesis of indole-3-carboxylates, showing high yields and broad substrate scope (Lang et al., 2011).
  • Fischer Indole Synthesis: Indole 2-carboxylates are synthesized via Fischer indole synthesis, starting from β-nitroacrylates, offering a sustainable method for producing biologically active molecules (Gabrielli et al., 2019).

Biological Applications

  • Protein Binding Probes: Biotinylated indoles, including indole-3-carboxylates, are used as probes for indole-binding proteins, which play significant roles in various life processes (Dolušić et al., 2001).
  • Anti-Cancer Activity: Methyl indole-3-carboxylate derivatives have been synthesized and tested for anti-cancer properties, showing promising results in inhibiting the growth of various cancer cell lines (Niemyjska et al., 2012).

Environmental and Industrial Applications

  • Visible-Light-Induced Carbonylation: A visible-light-induced carbonylation of indoles with phenols for synthesizing indole-3-carboxylates, avoids the use of transition metal catalysts, highlighting the method's eco-friendliness and wide applicability (Qi et al., 2021).

properties

Product Name

Indole-3-carboxylate

Molecular Formula

C9H6NO2-

Molecular Weight

160.15 g/mol

IUPAC Name

1H-indole-3-carboxylate

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)/p-1

InChI Key

KMAKOBLIOCQGJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indole-3-carboxylate

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